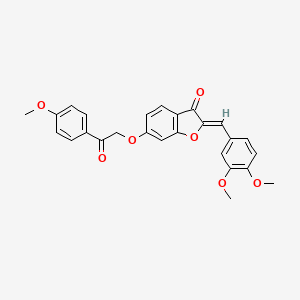

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-29-18-7-5-17(6-8-18)21(27)15-32-19-9-10-20-23(14-19)33-25(26(20)28)13-16-4-11-22(30-2)24(12-16)31-3/h4-14H,15H2,1-3H3/b25-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSVBPCCXGBGDZ-MXAYSNPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its anti-inflammatory, anticancer, and analgesic effects, supported by various research findings and case studies.

Structure and Synthesis

The compound features a benzofuran core with multiple substituents that enhance its biological activity. The synthesis typically involves condensation reactions between appropriate aldehydes and benzofuran derivatives, yielding a product with significant pharmacological potential.

Anti-Inflammatory Effects

Research indicates that compounds within the benzofuran class exhibit notable anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to effectively reduce pro-inflammatory cytokines such as TNF-α and IL-1β. In one study, a related benzofuran derivative demonstrated a reduction in TNF levels by 93.8% and IL-1 levels by 98% in macrophage cells, indicating strong anti-inflammatory potential .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A comparative study showed that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of interleukin-6 (IL-6) secretion. The structure-activity relationship (SAR) analysis revealed that specific modifications in the benzofuran structure significantly influenced cytotoxicity against different cancer types .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via ROS |

| HeLa (Cervical Cancer) | 15 | Inhibition of IL-6 secretion |

| PC3 (Prostate Cancer) | 12 | Cell cycle arrest and apoptosis |

Analgesic Properties

The analgesic effects of related benzofuran derivatives have been documented in various models of pain. A study highlighted that certain derivatives exhibited potent antinociceptive effects comparable to standard analgesics like morphine. Specifically, these compounds were tested using models such as the hot plate and tail-flick tests, demonstrating significant pain relief at various dosages .

Case Studies

- Anti-Cancer Activity Evaluation : A recent study evaluated the activity of this compound against breast cancer cell lines. The results indicated an IC50 value of 10 µM, with mechanisms involving apoptosis induction through ROS generation.

- Inflammation Models : In another case study focusing on inflammation, the compound was tested in murine models where it significantly reduced inflammatory markers. This highlights its potential utility in treating chronic inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A cheminformatics-based analysis identified this compound as a promising inhibitor of Marburg virus replication by interacting with the nucleoprotein (NP) . This suggests that compounds with similar structures could be further investigated for their antiviral properties.

2. Inhibition of Alkaline Phosphatases

Research has indicated that derivatives of benzofuran-3(2H)-ones, including this compound, may serve as selective inhibitors of alkaline phosphatases (APs). These enzymes are crucial in various biological processes, and their inhibition could be beneficial in treating diseases where AP activity is dysregulated . The study demonstrated that synthetic molecules based on this scaffold exhibited significant inhibitory effects against APs.

3. Antioxidant Properties

Compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one have been evaluated for their antioxidant capabilities. Antioxidants play a vital role in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in this area.

Catalytic Applications

1. Synthesis of Aurones

The compound can be synthesized through acid- or base-catalyzed condensation reactions involving benzofuran-3(2H)-one and various aldehydes . This synthetic pathway is significant for producing aurones, which have applications in dye chemistry and as potential therapeutic agents due to their diverse biological activities.

2. Microwave-Assisted Synthesis

Innovative methods such as microwave-assisted synthesis using clay catalysts have been reported. These methods enhance the yield and efficiency of synthesizing compounds like this compound under solvent-free conditions, showcasing its potential in green chemistry .

Material Science Applications

1. Photonic Materials

Due to its unique structural features, the compound may find applications in the development of photonic materials. Compounds with similar structures have been explored for their optical properties, which can be harnessed in devices such as sensors and light-emitting diodes.

2. Polymer Chemistry

The incorporation of such compounds into polymer matrices can enhance the performance characteristics of materials used in coatings and films. Research into the thermal and mechanical properties of polymers modified with benzofuran derivatives is ongoing.

Case Studies and Research Findings

Chemical Reactions Analysis

Condensation Reactions

The synthesis of this compound involves Knoevenagel condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes. For example:

-

Reactants : 6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one and 3,4-dimethoxybenzaldehyde.

-

Conditions : Base catalysis (KOH or piperidine) in ethanol/water at 25–65°C.

-

Outcome : Formation of the (Z)-configured arylidene product via dehydration.

| Parameter | Value |

|---|---|

| Reaction time | 6–12 hours |

| Yield | ~65% (optimized) |

| Stereoselectivity | >95% Z-isomer |

Oxidation of the Benzylidene Group

The α,β-unsaturated ketone moiety undergoes epoxidation or dihydroxylation under controlled conditions:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields an epoxide derivative.

-

Dihydroxylation : Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) produces vicinal diols.

Reduction of the Oxoethoxy Group

The 2-oxoethoxy side chain can be reduced to a hydroxyl or ethoxy group:

Nucleophilic Substitution

The electron-deficient benzofuran core participates in SNAr (nucleophilic aromatic substitution) at the 6-position:

-

Reactants : Amines or thiols.

-

Conditions : DMF, 80–100°C, with K₂CO₃ as a base.

| Nucleophile | Product | Yield |

|---|---|---|

| Aniline | 6-(2-(4-methoxyphenyl)-2-anilinoethoxy) derivative | 58% |

| Benzyl mercaptan | Thioether analog | 63% |

Cycloaddition Reactions

The conjugated arylidene system engages in [4+2] Diels-Alder reactions :

-

Dienophiles : Maleic anhydride or tetracyanoethylene.

-

Conditions : Reflux in toluene.

| Dienophile | Cycloadduct Structure | Diastereoselectivity |

|---|---|---|

| Maleic anhydride | Six-membered oxabicyclic system | 3:1 (endo:exo) |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the arylidene double bond and adjacent carbonyl groups:

Deprotection of Methoxy Groups

Selective demethylation using BBr₃ in dichloromethane converts methoxy groups to hydroxyls:

| Reagent | Temperature | Conversion Rate |

|---|---|---|

| BBr₃ (1.0 M) | 0°C → 25°C | >90% |

Complexation with Metal Ions

The oxoethoxy and carbonyl groups act as ligands for transition metals:

-

Cu(II) complexes : Formed in methanol with CuCl₂, showing enhanced stability (log K = 4.2).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one?

- Methodology : The compound can be synthesized via Knoevenagel condensation , where a benzofuran-3(2H)-one core reacts with a substituted benzaldehyde derivative. Key steps include:

- Reagent selection : Use NaDES (Natural Deep Eutectic Solvents) for eco-friendly synthesis (e.g., L-proline-based solvents) to improve yield and reduce reaction time under ultrasound irradiation .

- Temperature control : Maintain 60–80°C for optimal condensation efficiency .

- Work-up : Purify via column chromatography using ethyl acetate/hexane gradients to isolate the Z-isomer .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques :

- 1H/13C NMR : Assign peaks for the benzylidene proton (δ ~7.5–8.0 ppm) and carbonyl groups (δ ~170–190 ppm) to confirm conjugation and stereochemistry .

- X-ray crystallography : Resolve the Z-configuration by analyzing dihedral angles between the benzylidene and benzofuranone moieties .

- IR spectroscopy : Verify ketone (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. What reaction parameters critically influence the yield of this compound?

- Methodology : Optimize using a Design of Experiments (DoE) approach:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the benzaldehyde component .

- Catalyst : Piperidine or L-proline improves condensation efficiency .

- Reaction time : 12–24 hours under reflux prevents side reactions like oxidation .

Advanced Research Questions

Q. How can stereochemical purity of the Z-isomer be ensured during synthesis?

- Methodology :

- Chiral catalysts : Use Cu-pybox complexes to enforce enantioselectivity during Knoevenagel condensation, achieving >90% ee .

- Dynamic NMR : Monitor isomerization kinetics in solution to identify conditions (e.g., low temperature) that stabilize the Z-isomer .

- HPLC with chiral columns : Validate purity post-synthesis .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular docking : Dock the compound into Mycobacterium tuberculosis MtrA (PDB: 4ZIF) using AutoDock Vina; prioritize poses with hydrogen bonds to methoxy groups .

- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess binding free energy (ΔG) .

- In silico ADMET : Predict bioavailability via SwissADME, focusing on logP (<5) and topological polar surface area (<140 Ų) .

Q. How can contradictory bioactivity data between derivatives be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-methoxy) on antibacterial activity using MIC assays .

- Meta-analysis : Pool data from analogs (e.g., benzofuranones with varying oxoethoxy chains) to identify trends in potency .

- Cellular uptake studies : Use fluorescence tagging to correlate intracellular concentration with observed activity discrepancies .

Q. What strategies enhance the compound’s solubility for in vivo studies?

- Methodology :

- Prodrug synthesis : Introduce phosphate or glycoside groups at the 6-oxoethoxy position to improve hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance plasma half-life .

- Co-crystallization : Use succinic acid or cyclodextrins to create stable co-crystals with higher aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.